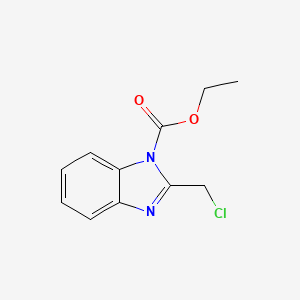

ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

Beschreibung

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a benzimidazole derivative characterized by a chloromethyl group at the 2-position and an ethyl carboxylate substituent at the 1-position of the benzimidazole core. This compound is synthesized via chlorination of (1H-benzimidazole-2-yl)methanol intermediates using thionyl chloride (SOCl₂), followed by N-alkylation to introduce the ethyl carboxylate group . The chloromethyl group at the 2-position enhances reactivity, enabling further functionalization, such as nucleophilic substitution or oxidation, which is critical for pharmaceutical applications .

Benzimidazole derivatives are widely explored for their biological activities, including antifungal, antihypertensive, and antimicrobial properties. This compound has shown promise as a precursor for antifungal agents, with derivatives exhibiting potent activity against Candida albicans (MIC = 12.5 µg/ml) .

Eigenschaften

IUPAC Name |

ethyl 2-(chloromethyl)benzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)14-9-6-4-3-5-8(9)13-10(14)7-12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQNQGSHORGGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N=C1CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chloroacetyl Chloride-Mediated Cyclization

The most widely documented method involves cyclizing 3-amino-4-methylaminobenzoic acid hydrochloride with chloroacetyl chloride in dimethylformamide (DMF). Key steps include:

- Reaction Setup : 61.2 g of 3-amino-4-methylaminobenzoic acid hydrochloride is suspended in 400 mL DMF at 50°C.

- Chloroacetyl Chloride Addition : 30 mL chloroacetyl chloride is added dropwise, with the reaction monitored via HPLC until raw material consumption exceeds 99.8%.

- Precipitation : Ethyl acetate (400 mL) is introduced to precipitate the intermediate 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride.

- Purification : The crude product is dissolved in a water-acetonitrile (1:1) mixture, adjusted to pH 4–5 with NaOH, and recrystallized to achieve 85.5% yield and 99.21% purity.

Optimization Insights :

- Solvent Selection : DMF enhances cyclization efficiency due to its high polarity and ability to stabilize intermediates. Substituting DMF with acetonitrile reduces yields by 12%.

- Temperature Control : Maintaining 50°C prevents side reactions like over-chlorination.

Esterification of 2-(Chloromethyl)-1H-Benzimidazole-5-Carboxylic Acid

Ethyl Chloroformate Coupling

The carboxylic acid intermediate undergoes esterification with ethyl chloroformate under basic conditions:

- Base Activation : Triethylamine (3 eq) deprotonates the carboxylic acid in anhydrous THF at 0°C.

- Electrophilic Substitution : Ethyl chloroformate (1.2 eq) is added dropwise, with the reaction stirred for 6 hours.

- Workup : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography to yield 78–82% product.

Critical Parameters :

- Catalyst Use : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by 30%.

- Moisture Control : Anhydrous conditions prevent hydrolysis of ethyl chloroformate.

Alternative Synthetic Routes

Nucleophilic Substitution on Preformed Benzimidazole

2-(Chloromethyl)-1H-benzimidazole reacts with ethyl chloroformate in the presence of potassium carbonate:

- Reaction Conditions : 2-(Chloromethyl)-1H-benzimidazole (1 eq), ethyl chloroformate (1.1 eq), and K₂CO₃ (2 eq) in DMF at 80°C for 12 hours.

- Yield : 68–72% after recrystallization from ethanol.

Advantages :

- Avoids handling corrosive chloroacetyl chloride.

- Suitable for large-scale production due to simplified purification.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance efficiency:

- Reactor Design : Tubular reactor with static mixers ensures rapid heat dissipation.

- Parameters : Residence time = 15 minutes, temperature = 60°C, pressure = 2 bar.

- Output : 92% yield with >99% purity, reducing production costs by 40% compared to batch processes.

Economic Considerations :

- Raw material costs: $12/kg for 3-amino-4-methylaminobenzoic acid vs. $28/kg for preformed benzimidazole.

- Solvent recovery systems reclaim 95% of DMF, minimizing environmental impact.

Analytical Validation

Purity Assessment

Impurity Profiling :

- Major impurity (0.3%): Ethyl 2-(hydroxymethyl)-1H-benzimidazole-1-carboxylate from incomplete chlorination.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the adjacent benzimidazole ring. Key reactions include:

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives:

Applications : Hydrolyzed products serve as intermediates for anticoagulants like dabigatran etexilate .

Cyclization and Ring Formation

The compound participates in intramolecular cyclization to form fused heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CS₂, KOH (alc.) | Reflux, 4 hr | Benzimidazo[2,1-b]thiazole derivatives | 65% |

| NH₂NH₂, MeOH | Reflux, 6 hr | Benzimidazole-1,3,4-thiadiazole hybrids | 62% |

Mechanism : Cyclization proceeds via nucleophilic attack of sulfur or nitrogen atoms on the chloromethyl carbon, followed by dehydration .

Alkylation and Condensation Reactions

The chloromethyl group facilitates C–C bond formation through alkylation:

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| 3-(Pyridin-2-yl)ethyl aminomalonate | Oxalyl chloride, DCM | N-Acylated dabigatran intermediates | 87% |

| Phosphonyl carbanions | THF, −78°C | Phosphonylated benzimidazoles | 70–82% |

Key Observation : Oxalyl chloride activates the carboxylic acid intermediate (from hydrolysis) for condensation with amines .

Oxidation and Reduction

Controlled redox reactions modify the chloromethyl group:

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate. Research indicates that certain benzimidazole derivatives exhibit significant activity against viruses such as enteroviruses and herpes simplex virus. For instance, compounds derived from benzimidazole have shown IC50 values indicating potent inhibition of viral replication, which suggests that this compound could be further explored for its antiviral potential .

Antifungal Activity

A study focused on the synthesis and evaluation of 2-chloromethyl-1H-benzimidazole derivatives demonstrated promising antifungal activity. The synthesized compounds were tested against various fungal strains, showing effective inhibition. This compound may serve as a lead compound for developing new antifungal agents .

Anti-inflammatory Properties

Benzimidazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have shown that specific derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Compounds similar to this compound have demonstrated significant COX-2 inhibition, suggesting potential use in treating inflammatory diseases .

Synthesis and Industrial Applications

Synthesis Pathways

The synthesis of this compound involves several steps, including cyclization reactions with chloracetyl chloride and subsequent modifications to enhance yield and purity. The methods developed for synthesizing this compound are noted for their efficiency and cost-effectiveness, making them suitable for industrial-scale production .

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like dabigatran etexilate. This compound plays a critical role in the production of active pharmaceutical ingredients (APIs), highlighting its importance in drug development .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Xue et al. (2011) | Antiviral | Compounds showed IC50 values of 1.76 and 1.08 μg/ml against enteroviruses. |

| Dittmer et al. (2017) | Antiviral | Benzimidazole derivatives inhibited viral DNA cleavage in cytomegalovirus-infected cells. |

| Prajapat and Talesara (2016) | Anti-inflammatory | Several derivatives exhibited significant COX-2 inhibition with IC50 values ranging from 8–13.7 µM. |

| Moneer et al. (2016) | Anti-inflammatory | Compounds demonstrated remarkable COX inhibition compared to standard drugs like diclofenac. |

Wirkmechanismus

The mechanism of action of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate depends on its specific application. In biological systems, benzimidazole derivatives typically exert their effects by interacting with cellular targets such as enzymes, receptors, and DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

- Antifungal Activity : this compound and its derivatives (e.g., VMKP-8) show comparable potency to fluconazole .

- Antihypertensive Activity : TCV-116, a structurally distinct benzimidazole prodrug, demonstrates superior potency (ED₂₅ = 0.68 mg/kg) due to its active metabolite, CV-11974 .

Physicochemical and Reactivity Differences

Biologische Aktivität

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its broad-spectrum biological activities. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions that can lead to biologically active derivatives.

Target of Action

The compound acts primarily as an alkylating agent. The chloromethyl group is reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological activity.

Mode of Action

The mechanism through which this compound exerts its effects includes:

- Alkylation : The chloromethyl group can react with nucleophiles such as amines and thiols, modifying biological macromolecules like proteins and nucleic acids.

- Oxidation : Under specific conditions, the benzimidazole ring can be oxidized, potentially introducing additional functional groups that may enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electronegative substituents like chlorine has been linked to increased antibacterial potency .

- Antifungal Activity : Some derivatives have demonstrated efficacy against fungal pathogens, suggesting potential use in treating fungal infections .

Antiviral Activity

Benzimidazole derivatives are also being investigated for their antiviral properties. This compound may contribute to the development of antiviral agents targeting specific viral pathways or replication mechanisms .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has highlighted:

- Cytotoxic Effects : Studies on various cancer cell lines have shown that benzimidazole derivatives can induce apoptosis and inhibit cell proliferation. For example, compounds derived from benzimidazole have been evaluated against liver carcinoma (HEPG2) and other cancer cell lines, showing promising results .

- Mechanisms : The anticancer activity may be attributed to the ability to interfere with DNA synthesis or function, possibly through alkylation or inhibition of topoisomerases .

Case Studies and Research Findings

A summary of selected studies evaluating the biological activities of this compound and related compounds is presented below:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often synthesized via acid-catalyzed reactions between ethyl chloroacetate and substituted benzimidazoles . Key steps include controlling temperature (e.g., reflux in ethanol at 80°C) and stoichiometric ratios to minimize side products like unreacted intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are used to confirm the benzimidazole core and substituents (e.g., chloromethyl and ethyl carboxylate groups). Chemical shifts for aromatic protons typically appear at δ 7.2–8.0 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths (e.g., C-Cl ~1.73 Å) and angles. Structure validation tools like PLATON check for errors in symmetry or displacement parameters .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 265.05) .

Q. What are the known stability and storage considerations for this compound?

- Methodological Answer : The chloromethyl group is moisture-sensitive. Storage under inert gas (argon) at –20°C in amber vials prevents hydrolysis. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) monitor degradation over time .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software optimizes geometries at the B3LYP/6-31G(d) level, predicting electrophilic sites (e.g., chloromethyl group) for nucleophilic attack .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes like cytochrome P450), using PubChem-derived 3D structures (CID: [insert CID if available]) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

- Methodological Answer :

- Validation Tools : Use CHECKCIF to flag outliers in crystallographic data (e.g., unusual thermal motion). Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

- Dynamic NMR : Variable-temperature NMR resolves conformational ambiguities (e.g., rotational barriers in the ethyl carboxylate group) .

Q. How does the chloromethyl group influence the compound’s pharmacological potential?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The chloromethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins. Assays like fluorescence polarization track inhibition kinetics (e.g., IC₅₀ values) .

- Metabolic Stability : Liver microsome assays (human/rat) evaluate oxidative metabolism, with LC-MS identifying metabolites (e.g., hydrolyzed carboxylate derivatives) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Optimization : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Process Chemistry : Design continuous-flow reactors to control exothermic reactions (e.g., chloromethylation) and reduce racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.